Ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This method is advantageous due to its regioselectivity and efficiency.
Another method involves the use of microwave irradiation, which provides a catalyst-free and eco-friendly approach to synthesizing triazolopyrimidines . This method involves the reaction of enaminonitriles and benzohydrazides, followed by nucleophilic addition and condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often utilizing automated systems to control reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
Ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it inhibits enzymes like TDP2 and LSD1/KDM1A by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various therapeutic effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its use as a reactant in the synthesis of ruthenium complexes and dihydroorotate dehydrogenase inhibitors.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in the synthesis of platinum coordination compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-9(15)8-5-11-10-12-7(3)13-14(10)6(8)2/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGTAXKXYZREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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